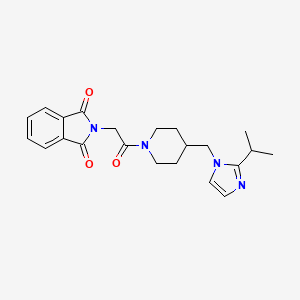

2-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione

Description

2-(2-(4-((2-Isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a synthetic heterocyclic compound featuring a phthalimide (isoindoline-1,3-dione) core linked to a piperidine ring and a 2-isopropylimidazole substituent. This structure combines electron-deficient (phthalimide) and electron-rich (imidazole) moieties, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

2-[2-oxo-2-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]ethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3/c1-15(2)20-23-9-12-25(20)13-16-7-10-24(11-8-16)19(27)14-26-21(28)17-5-3-4-6-18(17)22(26)29/h3-6,9,12,15-16H,7-8,10-11,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOUMELMFJGHDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common approach is to start with the isoindoline-1,3-dione core and introduce the piperidine and imidazole groups through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and piperidine moieties, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the isoindoline-1,3-dione core, resulting in the formation of reduced analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under conditions that may involve bases or acids as catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology: In biological research, the compound is studied for its potential interactions with biomolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for probing biological pathways and mechanisms.

Medicine: In the medical field, the compound is investigated for its potential therapeutic properties. Its structural features suggest that it may act as a ligand for certain receptors or enzymes, offering possibilities for drug development.

Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and functional group compatibility make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The imidazole moiety can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins. The piperidine ring may enhance the compound’s binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Isoindoline-1,3-dione and Imidazole Moieties

Several synthesized compounds share the isoindoline-1,3-dione core and imidazole substituents, enabling direct structural and functional comparisons:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2-isopropyl group (electron-donating) contrasts with electron-withdrawing groups (e.g., fluoro, methyl) in analogs. Evidence suggests electron-withdrawing substituents enhance antimicrobial potency , implying the target compound may exhibit reduced activity unless compensated by other structural features.

- Linker Flexibility : The piperidine linker in the target compound introduces conformational flexibility absent in rigid analogs like compound 4. This could improve target binding but may reduce metabolic stability .

Computational Predictions and Model-Based Comparisons

- XGBoost Predictions: Machine learning models (e.g., XGBoost) predict physicochemical properties such as solubility and logP.

- ChemGPS-NP Virtual Screening: ChemGPS-NP, a structure-activity relationship (SAR) tool, prioritizes compounds based on multidimensional chemical space. The target compound’s unique piperidine-imidazole-phthalimide architecture may occupy a distinct region in chemical space, reducing similarity to known antimicrobials but offering novel binding mechanisms .

Biological Activity

The compound 2-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a complex organic molecule that has garnered attention in recent pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Isoindoline core : A bicyclic structure that is known for its diverse biological activities.

- Piperidine ring : Contributes to the compound's pharmacological properties.

- Imidazole moiety : Imparts unique interactions with biological targets.

Table 1: Structural Components of the Compound

| Component | Description |

|---|---|

| Isoindoline | Bicyclic compound with various bioactivities |

| Piperidine | Saturated six-membered ring |

| Imidazole | Five-membered ring with nitrogen |

Research indicates that the compound may interact with various biological targets, including:

- Enzymatic Inhibition : Potential inhibition of specific enzymes related to disease pathways.

- Receptor Binding : Affinity for certain receptors that could modulate physiological responses.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy:

- Case Study 1 : A study demonstrated that derivatives containing the isoindoline structure showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Neuroprotective Effects

Another area of interest is its neuroprotective capabilities:

- Case Study 2 : In vitro studies revealed that the compound exhibited protective effects against oxidative stress-induced neuronal cell death. This was linked to its ability to modulate antioxidant enzyme activity .

In Vitro Studies

Pharmacological evaluations have shown promising results:

- Inhibition Assays : The compound demonstrated moderate inhibitory activity against cyclooxygenase enzymes (COX-I and COX-II), suggesting potential anti-inflammatory properties .

In Vivo Studies

Animal model studies are crucial for understanding the compound's therapeutic potential:

- Anti-inflammatory Effects : In vivo experiments indicated that administration of the compound resulted in reduced inflammation markers in rodent models, supporting its use as an anti-inflammatory agent .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Significant cytotoxicity in multiple cancer lines |

| Neuroprotection | Protection against oxidative stress in neurons |

| Anti-inflammatory | Reduced inflammation in animal models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.